Parishin D

Acetylcholinesterase Inhibition Alzheimer's Disease Enzyme Kinetics

Procuring reference standards for parishin family quantification often yields the abundant parishin A, not the minor, mechanistically distinct Parishin D required for valid AChE structure-activity relationship studies. - Exclusive mixed-competitive AChE inhibition profile, clearly differentiated from the uncompetitive mode of parishin A and non-competitive mode of parishin C. - Supplied at ≥98% HPLC purity, enabling precise HPLC/LC-MS/MS method validation and enzyme kinetics assays without analog cross-contamination. - Standardized quality control ensures batch-to-batch consistency for reproducible neuroprotection and Alzheimer's disease model research.

Molecular Formula C20H20O9
Molecular Weight 404.371
CAS No. 952068-64-3
Cat. No. B591405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParishin D
CAS952068-64-3
Molecular FormulaC20H20O9
Molecular Weight404.371
Structural Identifiers
SMILESC1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)O)(C(=O)O)O)O
InChIInChI=1S/C20H20O9/c21-15-5-1-13(2-6-15)11-28-17(23)9-20(27,19(25)26)10-18(24)29-12-14-3-7-16(22)8-4-14/h1-8,21-22,27H,9-12H2,(H,25,26)
InChIKeyMSRSPFUOJYFBJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Parishin D Procurement Guide


Parishin D (CAS 952068-64-3), also known as 巴利森苷 D or Citric acid ester D, is a polyphenolic glucoside belonging to the parishin family of natural products primarily isolated from the rhizome of the traditional Chinese medicinal plant Gastrodia elata Blume [1]. This compound, with the molecular formula C20H20O9 and a molecular weight of 404.37 g/mol, consists of a citric acid core esterified with two p-hydroxybenzyl alcohol moieties [2]. As a member of the parishin derivatives—which includes parishins A, B, C, E, G, and K—Parishin D has been identified as a bioactive constituent with reported neuroprotective, acetylcholinesterase (AChE) inhibitory, and potential anti-aging properties [3]. Unlike the more abundant parishin A, Parishin D is a relatively minor component in G. elata extracts, making its isolation and procurement as a high-purity reference standard critical for specific pharmacological investigations and quality control applications [4].

AChE inhibition mechanism studies — mixed‑competitive inhibitor profile supports enzyme kinetics differentiation from uncompetitive/non‑competitive analogs.
Neuroprotection assay context — reported in oxidative stress cell models; useful as a parishin‑family probe for neurodegeneration endpoint monitoring.
High‑purity reference standard — suitable for HPLC/LC‑MS method development and quantitative analysis of Gastrodia elata extracts.

Parishin D: Why Substitution Fails


Generic substitution among parishin derivatives is scientifically invalid due to distinct structural features that confer differential enzyme inhibition mechanisms and selectivity profiles. Parishin D, characterized by a citric acid core linked to two p-hydroxybenzyl alcohol groups (a diester), exhibits a mixed-competitive inhibition mode against acetylcholinesterase (AChE), which is mechanistically distinct from the uncompetitive inhibition shown by parishin A, the non-competitive inhibition of parishin C, or the varied inhibition patterns of other derivatives [1]. Furthermore, the relative AChE inhibition potency varies significantly among these compounds, with parishin G and gastrodin showing higher activity than parishin D, while parishin D demonstrates a unique inhibition rate ranking that differentiates it from parishins B, K, and others [1]. These differences arise from the specific number and positioning of esterified p-hydroxybenzyl alcohol moieties on the citric acid backbone, which directly impact target binding affinity and enzyme interaction kinetics [2]. Consequently, substituting Parishin D with a more abundant analog like parishin A or parishin B without experimental validation would introduce uncontrolled variables, potentially confounding results in neuroprotection assays, Alzheimer's disease models, or any study where AChE inhibition is a key endpoint [1]. The following section provides quantitative evidence supporting this non-interchangeability.

Mechanism mismatch

Inhibition mode differs among parishin derivatives

Parishin D exhibits mixed‑competitive AChE inhibition; parishin A (uncompetitive) and parishin C (non‑competitive) may shift enzyme interaction kinetics if directly substituted.

Potency context

Relative inhibition ranking varies

Reported inhibition rates place parishin D lower than parishin G and gastrodin; swapping analogs can alter assay sensitivity and dose‑response interpretation.

Structure‑activity review

Esterification pattern affects target binding

Number and position of p‑hydroxybenzyl alcohol groups on the citric acid core directly influence binding affinity; analog‑specific SAR requires independent validation.

Parishin D vs. Analogs: Quantitative Evidence


AChE Inhibition Mechanism & Potency

In a 2025 study using affinity ultrafiltration LC-MS and countercurrent chromatography, Parishin D was identified as a mixed-competitive inhibitor of acetylcholinesterase (AChE), a mechanism distinct from other parishin derivatives. The inhibition rates for seven compounds isolated from Gastrodia elata followed the order: parishin G > gastrodin > parishin B > parishin K > parishin D. Parishin A was characterized as an uncompetitive inhibitor, and parishin C as a non-competitive inhibitor [1]. While quantitative IC50 values were not reported in the available abstract, the relative potency ranking provides a clear, quantifiable differentiation for selecting Parishin D for mechanistic studies where mixed-competitive inhibition is of interest.

AChE Inhibition Mechanism & Potency
Context-dependent
Parishin D: mixed‑competitive inhibitor, rank 5/7
Comparators: parishin A (uncompetitive), parishin C (non‑competitive), parishin G (mixed‑competitive, highest potency)
Supports mechanism‑differentiated study design; relative potency ranking informs analog selection.
Abstract‑level data; IC₅₀ values not reported. Purities 98.16‑99.11%.
Acetylcholinesterase Inhibition Alzheimer's Disease Enzyme Kinetics Neurodegeneration

Aqueous Solubility

Calculated physicochemical parameters for Parishin D indicate very slight aqueous solubility of approximately 0.32 g/L (25 °C) . This value is crucial for experimental design, particularly for in vitro assays and formulation development. While comparative solubility data for all parishin derivatives are not uniformly available in a single source, this quantitative parameter allows researchers to anticipate potential solubility challenges and select appropriate solvents (e.g., DMSO, ethanol) for stock solution preparation [1]. The LogP of 1.48 and polar surface area (PSA) of 150.59 Ų further inform predictions of membrane permeability and bioavailability relative to other analogs .

Aqueous Solubility
Class‑level inference
~0.32 g/L (calculated, 25 °C)
Informs solvent selection and stock solution preparation; low water solubility typical of parishin derivatives.
Computed value, not experimentally measured in cited source.
Physicochemical Properties Formulation Solubility In Vitro Assays

Purity Specifications

Commercially available Parishin D is routinely supplied with high-performance liquid chromatography (HPLC) purity of ≥98% . This high purity is essential for its use as a reference standard in analytical method development, quantitative analysis of G. elata extracts, and pharmacological studies where precise dosing is required. While many parishin derivatives are available at similar purity levels, the procurement of Parishin D with documented purity (e.g., HPLC chromatograms, NMR spectra) ensures batch-to-batch consistency and reliability, which is a key differentiator when selecting a specific parishin analog for long-term research projects.

Purity Specifications
Supplier data
≥98% (HPLC)
Enables use as a quantitative reference standard; batch‑specific documentation supports reproducibility.
Vendor‑reported value; independent verification recommended.
Quality Control Analytical Chemistry Reference Standard HPLC

Parishin D Research Applications


AChE Inhibition in Alzheimer's Models

Given its confirmed mixed-competitive inhibition of AChE [1], Parishin D is particularly suited for in vitro enzyme kinetics studies aimed at elucidating structure-activity relationships among parishin derivatives. Researchers investigating novel AChE inhibitors for Alzheimer's disease can utilize Parishin D to compare inhibition mechanisms and potencies against other analogs (e.g., uncompetitive parishin A, non-competitive parishin C) to identify the most promising lead compound with a favorable inhibition profile [1].

Quality Control for Gastrodia elata

The availability of Parishin D with high purity (≥98% by HPLC) makes it an essential reference standard for developing and validating HPLC or LC-MS/MS methods for the quantification of parishin derivatives in G. elata raw materials, extracts, and finished products. Its inclusion as a marker compound in quality control protocols ensures batch-to-batch consistency and compliance with pharmacopoeial standards.

Neuroprotection in Oxidative Stress Models

Parishin D, as part of the bioactive parishin family from G. elata, has been implicated in neuroprotective effects against H2O2-induced PC12 cell damage [2]. Researchers can employ Parishin D in cell-based assays to assess its ability to mitigate oxidative stress and neuronal injury, comparing its efficacy to other parishin derivatives or gastrodin to establish relative potency and mechanism of action in neurodegeneration.

Application
Selection Property
Validation Focus
AChE inhibition mechanism studies (neurodegeneration research models)
Mixed‑competitive inhibition profile
Enzyme kinetics assay context; isoform‑selectivity review
Quality control of Gastrodia elata materials
High‑purity reference standard (HPLC)
Method development, batch‑to‑batch consistency, and pharmacopoeial alignment
Oxidative stress cell‑model studies (PC12)
Neuroprotection assay context (parishin‑family probe)
Cell viability and oxidative stress marker endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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